molecular formula C11H12O4 B1674879 2(5H)-Furanone, 5-(4-hydroxy-2-butenylidene)-3-(3-hydroxy-1-propenyl)-, (Z,E,E)- CAS No. 132074-82-9

2(5H)-Furanone, 5-(4-hydroxy-2-butenylidene)-3-(3-hydroxy-1-propenyl)-, (Z,E,E)-

Cat. No.: B1674879
CAS No.: 132074-82-9
M. Wt: 208.21 g/mol
InChI Key: ZYNGLDJNLYFSIV-CZFMBXACSA-N
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Description

2(5H)-Furanone, 5-(4-hydroxy-2-butenylidene)-3-(3-hydroxy-1-propenyl)-, (Z,E,E)- is an organic compound belonging to the furanone family Furanones are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 5-(4-hydroxy-2-butenylidene)-3-(3-hydroxy-1-propenyl)-, (Z,E,E)- typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by cyclization to form the furanone ring. The reaction conditions often require acidic or basic catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 5-(4-hydroxy-2-butenylidene)-3-(3-hydroxy-1-propenyl)-, (Z,E,E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2(5H)-Furanone, 5-(4-hydroxy-2-butenylidene)-3-(3-hydroxy-1-propenyl)-, (Z,E,E)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 5-(4-hydroxy-2-butenylidene)-3-(3-hydroxy-1-propenyl)-, (Z,E,E)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2(5H)-Furanone, 5-methyl-: Known for its antimicrobial properties.

    2(5H)-Furanone, 5-ethyl-: Used in the synthesis of pharmaceuticals and agrochemicals.

    2(5H)-Furanone, 5-phenyl-: Studied for its potential anticancer activity.

Uniqueness

2(5H)-Furanone, 5-(4-hydroxy-2-butenylidene)-3-(3-hydroxy-1-propenyl)-, (Z,E,E)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its multiple hydroxyl groups and conjugated double bonds make it a versatile compound for various applications.

Properties

IUPAC Name

(5E)-5-[(E)-4-hydroxybut-2-enylidene]-3-[(Z)-3-hydroxyprop-1-enyl]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-6-2-1-5-10-8-9(4-3-7-13)11(14)15-10/h1-5,8,12-13H,6-7H2/b2-1+,4-3-,10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNGLDJNLYFSIV-KKHLZRMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)OC1=CC=CCO)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1=C(C(=O)O/C1=C/C=C/CO)/C=C\CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132074-82-9
Record name Lissoclinolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132074829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(5H)-Furanone, 5-(4-hydroxy-2-butenylidene)-3-(3-hydroxy-1-propenyl)-, (Z,E,E)-
Reactant of Route 2
2(5H)-Furanone, 5-(4-hydroxy-2-butenylidene)-3-(3-hydroxy-1-propenyl)-, (Z,E,E)-
Reactant of Route 3
2(5H)-Furanone, 5-(4-hydroxy-2-butenylidene)-3-(3-hydroxy-1-propenyl)-, (Z,E,E)-
Reactant of Route 4
2(5H)-Furanone, 5-(4-hydroxy-2-butenylidene)-3-(3-hydroxy-1-propenyl)-, (Z,E,E)-
Reactant of Route 5
2(5H)-Furanone, 5-(4-hydroxy-2-butenylidene)-3-(3-hydroxy-1-propenyl)-, (Z,E,E)-
Reactant of Route 6
2(5H)-Furanone, 5-(4-hydroxy-2-butenylidene)-3-(3-hydroxy-1-propenyl)-, (Z,E,E)-

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